(3,4-dihydro-2H-1-benzopyran-5-yl)boronic acid
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Overview
Description
(3,4-Dihydro-2H-1-benzopyran-5-yl)boronic acid, also known as chroman-5-ylboronic acid, is a boronic acid derivative with the molecular formula C9H11BO3. This compound is characterized by the presence of a boronic acid group attached to a chroman ring system. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzopyran-5-yl)boronic acid typically involves the use of boron reagents in a Suzuki-Miyaura coupling reaction. This reaction is widely applied in organic chemistry due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-1-benzopyran-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chroman ring system .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(3,4-Dihydro-2H-1-benzopyran-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing into the use of boronic acid derivatives in drug development, particularly for their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-1-benzopyran-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Chroman-4-ylboronic acid
- Chroman-6-ylboronic acid
- Tetrahydro-2H-pyran-4-boronic acid
Uniqueness
(3,4-Dihydro-2H-1-benzopyran-5-yl)boronic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-4-1-5-9-7(8)3-2-6-13-9/h1,4-5,11-12H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZMTVWVMJNMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCCOC2=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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